3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring The pyrazole ring is substituted with two methyl groups at positions 1 and 4, while the piperidine ring is attached at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxaldehyde with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole or piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrazole or piperidine derivatives. Substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .
Scientific Research Applications
3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-3-yl)piperidine: Lacks the methyl groups on the pyrazole ring, which can affect its reactivity and binding properties.
1,4-dimethyl-1H-pyrazole: Contains the pyrazole ring with methyl substitutions but lacks the piperidine moiety.
Piperidine: A simple six-membered ring without the pyrazole substitution.
Uniqueness
3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties. The methyl substitutions on the pyrazole ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(1,4-dimethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-7-13(2)12-10(8)9-4-3-5-11-6-9/h7,9,11H,3-6H2,1-2H3 |
InChI Key |
VZTFHXLHXYZDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2CCCNC2)C |
Origin of Product |
United States |
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